6-Quinolin-6-ylpyrazin-2-amine

Fragment-based drug discovery Lead-likeness Physicochemical property benchmarking

6-Quinolin-6-ylpyrazin-2-amine (CAS 1454654-32-0, molecular formula C₁₃H₁₀N₄, molecular weight 222.24 g/mol) is a heteroaromatic compound comprising a quinoline ring directly C–C bonded at the 6-position to a pyrazin-2-amine moiety. The scaffold presents three key structural features for medicinal chemistry: a free primary amine at the pyrazine 2-position available for derivatization, a quinoline nitrogen capable of hydrogen-bond acceptance or coordination, and an all-carbon biaryl linkage that eliminates the metabolic lability associated with ether or amine bridges found in close analogs.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
Cat. No. B13879538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolin-6-ylpyrazin-2-amine
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=CN=CC(=N3)N)N=C1
InChIInChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-3-4-11-9(6-10)2-1-5-16-11/h1-8H,(H2,14,17)
InChIKeyKKEHYGMHYWZEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Quinolin-6-ylpyrazin-2-amine (CAS 1454654-32-0): Core Scaffold Identity and Physicochemical Baseline for Procurement


6-Quinolin-6-ylpyrazin-2-amine (CAS 1454654-32-0, molecular formula C₁₃H₁₀N₄, molecular weight 222.24 g/mol) is a heteroaromatic compound comprising a quinoline ring directly C–C bonded at the 6-position to a pyrazin-2-amine moiety . The scaffold presents three key structural features for medicinal chemistry: a free primary amine at the pyrazine 2-position available for derivatization, a quinoline nitrogen capable of hydrogen-bond acceptance or coordination, and an all-carbon biaryl linkage that eliminates the metabolic lability associated with ether or amine bridges found in close analogs. The compound belongs to the broader class of quinolinyl-pyrazine/quinazoline small molecules investigated as kinase inhibitor scaffolds, GPCR modulators, and anti-infective agents [1][2]. Its relatively low molecular weight (222 Da) and moderate calculated lipophilicity (cLogP ~1.4 for the closely related 5-quinolin-8-yl isomer) position it within fragment-like or early lead-like chemical space, making it a strategic starting point for structure–activity relationship (SAR) campaigns rather than an end-stage candidate .

Why Generic Substitution Fails for 6-Quinolin-6-ylpyrazin-2-amine: Positional Specificity, Linker Chemistry, and Derivatization Vector Control


Superficial structural similarity among quinolinyl-pyrazine isomers and analogs masks critical differences that render generic substitution scientifically invalid. First, positional isomerism matters: the quinolin-6-yl attachment point determines both the three-dimensional trajectory of the pyrazine ring relative to the quinoline plane and the electronic communication between the two ring systems, directly affecting target binding and selectivity . Second, the direct C–C biaryl linkage distinguishes this compound from ether-linked analogs (e.g., 6-(quinolin-6-yloxy)-N-aryl-pyrazin-2-amines) that have shown weak BRAF V600E inhibition (IC₅₀ = 29,000 nM) and from methylene-bridged analogs such as PF-04217903, where the flexible linker alters binding pose and pharmacokinetics [1]. Third, the unsubstituted pyrazin-2-amine core provides a defined synthetic handle for parallel derivatization—introducing substituents at the amine, or at the C-3 and C-5 positions of the pyrazine ring—that more heavily decorated analogs (e.g., 3-bromo-6-(1-methyl-1H-pyrazol-3-yl)-5-(quinolin-6-yl)pyrazin-2-amine, CAS 2454052-96-9, MW 381.24) cannot offer without deconstruction . A researcher who substitutes a positional isomer or linker variant cannot assume equivalent SAR or metabolic stability, and the procurement decision must be guided by the specific scaffold geometry required for the target hypothesis under investigation.

6-Quinolin-6-ylpyrazin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Fragment-Like Physicochemical Profile: Lower Molecular Weight and Reduced Complexity Versus Elaborated Quinolinyl-Pyrazine Analogs

6-Quinolin-6-ylpyrazin-2-amine (MW 222.24 Da) is substantially smaller than the most synthetically accessible elaborated analog 3-bromo-6-(1-methyl-1H-pyrazol-3-yl)-5-(quinolin-6-yl)pyrazin-2-amine (MW 381.24 Da, a 72% increase in molecular mass), positioning it in fragment-like chemical space suitable for fragment-based drug discovery (FBDD) and structure-guided optimization . Its calculated cLogP of approximately 1.4 (based on the closely related 5-quinolin-8-yl isomer) and rotatable bond count of 1 place it well within the 'rule of three' guidelines for fragment libraries (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3), whereas the bromo-pyrazole analog with MW 381 and rotatable bond count ≥ 2 falls outside this parameter space . This difference is procurement-relevant because FBDD campaigns require fragment-appropriate starting points; purchasing the more elaborated analog for fragment screening would compromise hit identification via reduced binding efficiency detection sensitivity [1].

Fragment-based drug discovery Lead-likeness Physicochemical property benchmarking

Direct C–C Biaryl Linkage: Metabolic Stability Advantage Over Ether-Linked Quinolinyl-Pyrazine Analogs

The direct carbon–carbon bond between the quinoline C-6 and pyrazine C-6 positions in 6-Quinolin-6-ylpyrazin-2-amine eliminates the aryl ether linkage present in analogs such as 6-(quinolin-6-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine, which is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes [1]. The ether-linked analog demonstrated only weak BRAF V600E inhibitory activity (IC₅₀ = 29,000 nM), consistent with a scaffold that may undergo rapid metabolic clearance [2]. While no direct metabolic stability data exist for the target compound, the class-level principle is well established: replacing an aryl ether with a direct biaryl linkage generally improves metabolic stability by removing the labile ether bond, as documented across multiple medicinal chemistry campaigns [3]. This distinction is relevant for procurement when the downstream application involves cellular or in vivo studies where metabolic half-life is a critical parameter.

Metabolic stability Cytochrome P450 Linker chemistry comparison

Synthetic Tractability: Fewer Pre-installed Substituents Enable Divergent Library Synthesis Versus Heavily Decorated Analogs

6-Quinolin-6-ylpyrazin-2-amine contains a free primary amine (pyrazine 2-position) and three unsubstituted aromatic C–H positions on the pyrazine ring (C-3, C-5) in addition to the quinoline scaffold positions, providing at minimum five distinct sites for chemical diversification . In contrast, 3-bromo-6-(1-methyl-1H-pyrazol-3-yl)-5-(quinolin-6-yl)pyrazin-2-amine has pre-installed bromo, methylpyrazole, and quinolinyl substituents occupying three of these positions, restricting the accessible derivatization vectors and complicating deprotection/re-functionalization strategies . The synthetic method disclosed in patent CN104109166A demonstrates the feasibility of preparing 6-bromo-N²-(quinoline-6-methylene)pyrazine-2,3-diamine intermediates with 59% yield, establishing that the quinolin-6-yl-pyrazin-2-amine scaffold is synthetically accessible and amenable to further elaboration via Suzuki coupling, Buchwald–Hartwig amination, or reductive amination at the free amine [1]. This matters for procurement because the minimally substituted scaffold can serve as a common intermediate for generating diverse compound libraries, reducing the number of distinct building blocks that must be purchased and managed in a medicinal chemistry campaign.

Parallel synthesis SAR library generation Synthetic accessibility

5-HT₂B Receptor Antagonist Activity: Class-Level Pharmacological Relevance From a Structurally Related Quinolinyl-Pyrazine Probe (MW071)

Although 6-Quinolin-6-ylpyrazin-2-amine itself lacks direct pharmacological characterization in the peer-reviewed literature, a structurally related quinolinyl-pyrazine probe molecule, MW071 (MW01-8-071HAB), has been extensively characterized as a selective 5-HT₂B receptor antagonist [1]. MW071 demonstrated 5-HT₂B binding activity with an IC₅₀ of 22 ± 9.0 nM and cellular antagonist activity with an IC₅₀ of 54 nM in a stably transfected CHO cell calcium flux assay, while showing no agonist or antagonist activity across a panel of 161 GPCRs (except 5-HT₂B) and no inhibition across a kinome-wide screen of 302 kinases, confirming its high selectivity [2][3]. Additional profiling demonstrated negative results for MAO-A, MAO-B, acetylcholinesterase, serotonin transporter, dopamine transporter, norepinephrine transporter, COX-1/COX-2, PDE3A/PDE4D2, and 12 drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3), with rodent microsome stability T₁/₂ > 60 min and no CYP substrate liability (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 all T₁/₂ > 60 min) [2]. These data are not directly attributable to 6-Quinolin-6-ylpyrazin-2-amine but establish that the quinolinyl-pyrazine chemotype can deliver highly selective GPCR modulators with favorable drug-like properties, providing a class-level rationale for procuring the simpler scaffold as a starting point for hit-to-lead optimization targeting 5-HT₂B or related aminergic GPCRs [4].

GPCR pharmacology 5-HT2B receptor Alzheimer's disease Neuroinflammation

Positional Isomer Differentiation: 6-Quinolin-6-yl Versus 5-Quinolin-8-yl Attachment Determines Molecular Shape and Predicted Binding Pose

6-Quinolin-6-ylpyrazin-2-amine and its positional isomer 5-quinolin-8-ylpyrazin-2-amine share the identical molecular formula (C₁₃H₁₀N₄, MW 222) but differ in the attachment point of the pyrazine ring to the quinoline system . This positional difference alters the dihedral angle between the two ring systems, the spatial relationship between the pyrazin-2-amine and the quinoline nitrogen, and the overall molecular shape. While no head-to-head biological comparison exists, the principle that positional isomerism profoundly affects target recognition is well established across medicinal chemistry: for example, among quinolinyl-pyrazine kinase inhibitors disclosed in patent CN104109166A, the 6-quinolinylmethylene attachment was specifically selected to achieve c-Met inhibitory activity, and variation in attachment position would be expected to alter binding mode [1]. The computational comparison of the two isomers via Hit2Lead shows that the 5-quinolin-8-yl isomer has a cLogP of 1.43, providing a reference that can be used to estimate the target compound's lipophilicity (expected to be within ±0.3 log units) . For procurement, the key point is that these two isomers are not interchangeable: a SAR campaign targeting a specific binding pocket must purchase the exact isomer that matches the intended pharmacophore geometry.

Positional isomerism Molecular recognition Scaffold geometry

Distinction From Triazolopyrazine-Quinoline c-Met Inhibitors: Scaffold Simplicity as a Procurement Advantage for De Novo Kinase Programs

PF-04217903 (CAS 956906-93-7), a triazolopyrazine-quinoline c-Met inhibitor developed by Pfizer, represents a well-characterized but structurally complex comparator within the broader quinolinyl-pyrazine chemical space . PF-04217903 incorporates a methylene linker between the quinoline and triazolopyrazine rings and an additional pyrazole-ethanol substituent, resulting in a molecular weight of approximately 375 Da—significantly larger than 6-Quinolin-6-ylpyrazin-2-amine (222 Da) . While PF-04217903 is a potent, selective c-Met inhibitor with established pharmacology, its structural complexity and existing patent estate limit its utility as a starting point for novel chemical matter. The simpler 6-Quinolin-6-ylpyrazin-2-amine scaffold provides a structurally distinct, lower-MW entry point into quinolinyl-pyrazine kinase inhibitor space, enabling scaffold-hopping strategies that may circumvent existing composition-of-matter patents while retaining the core pharmacophoric elements (quinoline, pyrazine, amine) [1]. The synthetic accessibility of the simpler scaffold also facilitates rapid analog generation, as demonstrated by the bromo-diamine intermediate synthesis in CN104109166A [2].

Kinase inhibitor scaffold c-Met Scaffold hopping Intellectual property

6-Quinolin-6-ylpyrazin-2-amine: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases or Aminergic GPCRs

With a molecular weight of 222 Da, cLogP ~1.4, and full compliance with the 'rule of three,' 6-Quinolin-6-ylpyrazin-2-amine is an appropriate fragment library candidate for biophysical screening (SPR, NMR, DSF) against kinases or GPCRs [1]. The class-level pharmacological precedent established by MW071—demonstrating that the quinolinyl-pyrazine chemotype can yield highly selective 5-HT₂B antagonists (IC₅₀ = 22–54 nM) with clean off-target profiles across 161 GPCRs and 302 kinases—provides target-class rationale for fragment screening against aminergic GPCRs [2]. Its primary amine and unsubstituted pyrazine positions enable hit elaboration via structure-guided fragment growing, merging, or linking strategies. Researchers should prioritize this compound over the elaborated analog 3-bromo-6-(1-methyl-1H-pyrazol-3-yl)-5-(quinolin-6-yl)pyrazin-2-amine (MW 381 Da, non-fragment-compliant) for fragment screening applications [3].

Divergent Medicinal Chemistry SAR Library Synthesis Around the Quinolinyl-Pyrazine Core

The minimally substituted scaffold—featuring a free primary amine at the pyrazine 2-position and three unsubstituted aromatic C–H positions—supports divergent parallel synthesis of focused compound libraries via robust reactions (Suzuki coupling at brominated positions, Buchwald–Hartwig amination, reductive amination, or amide coupling) [1]. The synthesis of closely related intermediates (e.g., 6-bromo-N²-(quinoline-6-methylene)pyrazine-2,3-diamine) has been demonstrated in 59% yield, providing a validated synthetic entry point [2]. This scenario is ideal for medicinal chemistry teams who need a single versatile building block to generate 50–200 analogs in a matrix format, rather than purchasing multiple distinct elaborated building blocks. The procurement advantage is logistical: one inventory item supports multiple chemical series, reducing supply chain complexity [3].

Scaffold-Hopping Starting Point for Novel Kinase Inhibitor IP Generation

For organizations developing kinase inhibitors—particularly those targeting c-Met, ATR, or related kinases—6-Quinolin-6-ylpyrazin-2-amine offers a structurally distinct entry point that differs from the extensively patented triazolopyrazine-quinoline series (e.g., PF-04217903) [1]. The direct C–C biaryl linkage, lower molecular weight, and absence of the triazole ring and pyrazole-ethanol substituent create structural novelty relative to existing patents describing substituted pyrazin-2-amines as ATR kinase inhibitors [2]. The quinoline–pyrazine scaffold has precedent in kinase inhibition per patent CN104109166A, where quinoline-6-methylene-pyrazine-diamine intermediates were used to generate c-Met inhibitors [3]. Teams pursuing novel chemical matter for kinase targets should consider this scaffold as a legitimate starting point for patent-avoiding lead generation, with the simpler structure facilitating rapid SAR exploration.

CNS Drug Discovery Programs Requiring Clean Secondary Pharmacology Profiles

The class-level secondary pharmacology data from MW071—demonstrating no activity against MAO-A, MAO-B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, 12 drug transporters, COX-1/COX-2, PDE3A/PDE4D2, and five major CYP isoforms—provide reassurance that the quinolinyl-pyrazine chemotype can deliver CNS-penetrant candidates with minimal peripheral off-target liability [1]. MW071 further showed rodent microsome stability T₁/₂ > 60 min and rescued Aβ- and tau-oligomer-induced synaptic plasticity and memory deficits in mouse models [2]. While these data are not directly attributable to 6-Quinolin-6-ylpyrazin-2-amine, they establish a favorable class-level profile that supports procuring the simpler scaffold for CNS hit-to-lead programs, particularly those targeting the 5-HT₂B receptor in neurodegenerative disease contexts where increased receptor expression has been documented in patient brains [3].

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